4-Bromo-2-ethoxy-N-propylbenzamide
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Description
4-Bromo-2-ethoxy-N-propylbenzamide is a chemical compound with the molecular formula C₁₁H₁₄BrNO₂ . It falls under the category of organic amides and contains a bromine atom, an ethoxy group, and a propyl group attached to a benzene ring. The compound’s IUPAC name is 4-bromo-2-ethoxy-N-propylbenzamide .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethoxy-N-propylbenzamide consists of a benzene ring with a bromine atom at the 4-position. The ethoxy group (C₂H₅O) is attached to the benzene ring, and the propyl group (C₃H₇) is linked to the nitrogen atom. The compound’s linear formula is C₁₁H₁₄BrNO₂ .
Scientific Research Applications
Synthesis and Characterization
- Benzamide derivatives have been synthesized for biological activity testing, showing the process of creating novel compounds with potential therapeutic applications. For instance, synthesis methodologies involve complex reactions like elimination, reduction, and bromination to produce non-peptide CCR5 antagonists, illustrating the compound's relevance in drug discovery (H. Bi, 2015).
Antioxidant Properties
- Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against radicals. This research indicates the potential for compounds with bromine and benzamide functionalities to serve as natural antioxidants, which could be applied in food and pharmaceutical industries (Ke-kai Li et al., 2012).
Antibacterial and Antifungal Activities
- Research into pyrrole and pyrrolidine compounds derived from bromo-benzoic acid hydrazides shows significant antibacterial and antifungal activities, indicating the role of bromo-benzamide derivatives in developing new antimicrobial agents (S. Mehta, 2013).
properties
IUPAC Name |
4-bromo-2-ethoxy-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-6-5-9(13)8-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASNDQXNTVWQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681833 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxy-N-propylbenzamide | |
CAS RN |
1261956-44-8 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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